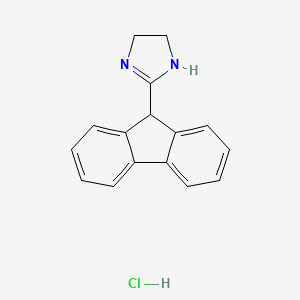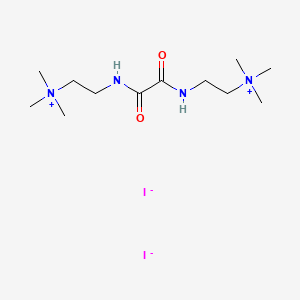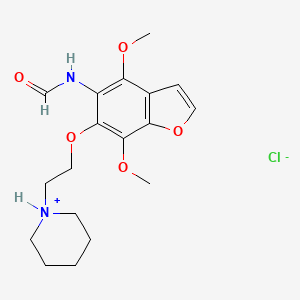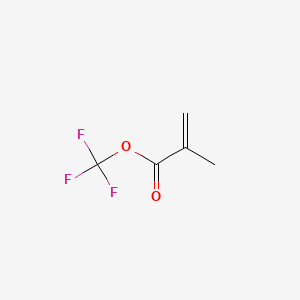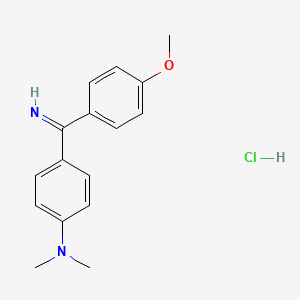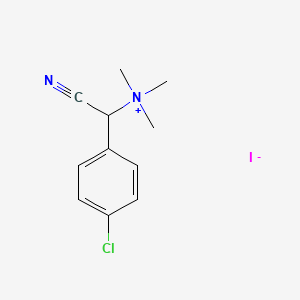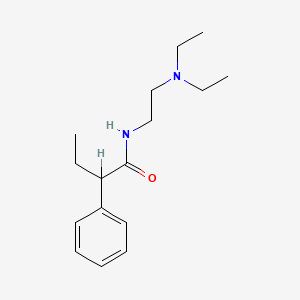
N-(2-(Diethylamino)ethyl)-2-phenylbutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-diethylaminoethyl)-2-phenylbutanamide: is a chemical compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to a butanamide backbone, with a diethylaminoethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-diethylaminoethyl)-2-phenylbutanamide typically involves the reaction of 2-phenylbutanoic acid with N-(2-diethylaminoethyl)amine. The reaction is carried out under anhydrous conditions using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of N-(2-diethylaminoethyl)-2-phenylbutanamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent production of high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2-diethylaminoethyl)-2-phenylbutanamide can undergo oxidation reactions, particularly at the diethylaminoethyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: N-(2-diethylaminoethyl)-2-phenylbutanamide can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products:
Oxidation: Formation of N-(2-oxoethyl)-2-phenylbutanamide.
Reduction: Formation of N-(2-aminoethyl)-2-phenylbutanamide.
Substitution: Formation of substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-(2-diethylaminoethyl)-2-phenylbutanamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has potential applications in the development of biologically active molecules. It can be used as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Medicine: N-(2-diethylaminoethyl)-2-phenylbutanamide is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(2-diethylaminoethyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological receptors, leading to modulation of their activity. The phenyl group may enhance the compound’s binding affinity to these targets. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- N-(2-diethylaminoethyl)-2-phenylacetamide
- N-(2-diethylaminoethyl)-2-phenylpropionamide
- N-(2-diethylaminoethyl)-2-phenylvaleramide
Comparison: N-(2-diethylaminoethyl)-2-phenylbutanamide is unique due to its specific structural features, such as the butanamide backbone and the diethylaminoethyl substituent. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
63224-29-3 |
|---|---|
Formule moléculaire |
C16H26N2O |
Poids moléculaire |
262.39 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-2-phenylbutanamide |
InChI |
InChI=1S/C16H26N2O/c1-4-15(14-10-8-7-9-11-14)16(19)17-12-13-18(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3,(H,17,19) |
Clé InChI |
NDIIVXRJVKIBCQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=O)NCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


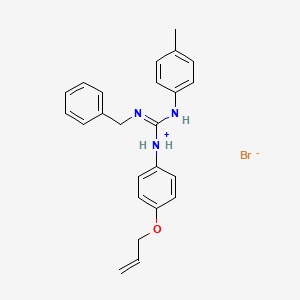
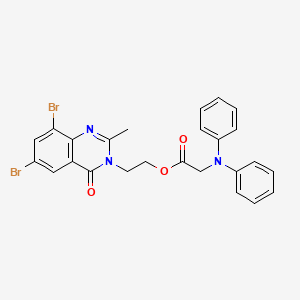
![Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13763674.png)
![2-({N-[(benzyloxy)carbonyl]glycyl}amino)prop-2-enoic acid](/img/structure/B13763675.png)
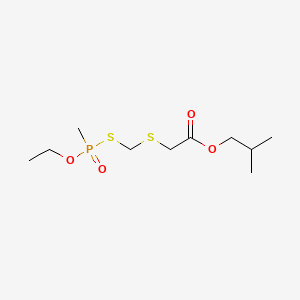
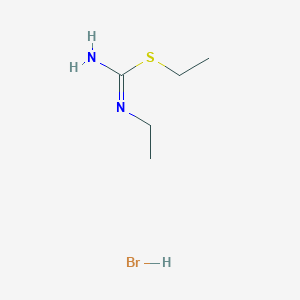
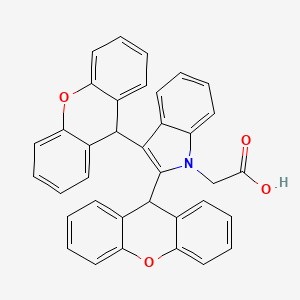
![N-[(2-chlorophenyl)methyl]-N-[2-(2-methylbutan-2-ylamino)-2-oxoethyl]thiadiazole-4-carboxamide](/img/structure/B13763688.png)
